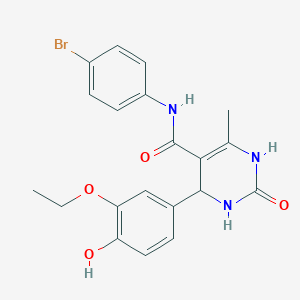

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Historical Context and Development of Tetrahydropyrimidine Derivatives

The historical development of tetrahydropyrimidine derivatives traces its origins to the pioneering work of Italian chemist Pietro Biginelli in 1891, who first described the acid-catalyzed condensation reaction that bears his name. Biginelli investigated the reaction of ethyl acetoacetate and urea in the presence of aldehydes, leading to the formation of 3,4-dihydropyrimidin-2(1H)-ones through a multicomponent condensation process. This groundbreaking discovery established the foundation for an entire class of heterocyclic compounds that would later prove invaluable in pharmaceutical research.

Pietro Giacomo Biginelli, born in Palazzolo Vercellese in 1860, conducted his seminal research while working in the laboratories of Hugo Schiff at the University of Florence. By heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours, Biginelli obtained a precipitate with the molecular formula C14H16N2O3, demonstrating the dehydrative incorporation of all atoms from the reactants into the adduct. Through extensive investigation of this multicomponent reaction, Biginelli concluded that the ternary adduct possessed a heterocyclic rather than linear structure, laying the groundwork for modern understanding of dihydropyrimidine chemistry.

The Biginelli reaction experienced a renaissance in the latter half of the twentieth century as researchers recognized the pharmaceutical potential of dihydropyrimidine derivatives. The development of this compound represents a sophisticated evolution of Biginelli's original methodology, incorporating advanced synthetic strategies to achieve precise substitution patterns. Modern variations of the Biginelli reaction employ diverse catalytic systems, including Brønsted acids, Lewis acids such as copper(II) trifluoroacetate hydrate, and boron trifluoride, enabling the synthesis of increasingly complex tetrahydropyrimidine structures.

The historical significance of tetrahydropyrimidine development extends beyond synthetic methodology to encompass remarkable pharmacological discoveries. Research conducted in the late twentieth and early twenty-first centuries revealed that dihydropyrimidinones serve as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. More recent investigations have explored their potential as selective adenosine A2b receptor antagonists, including highly selective tricyclic compounds that represent significant advances in medicinal chemistry.

Classification within Heterocyclic Compounds

This compound belongs to the broad category of nitrogen-containing heterocyclic compounds, specifically classified as a tetrahydropyrimidine derivative. Within the hierarchical organization of heterocyclic chemistry, this compound represents a member of the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tetrahydro designation indicates the saturation of the ring system, distinguishing it from aromatic pyrimidine analogs.

The structural classification of this compound reveals multiple functional group categories that contribute to its chemical behavior and biological activity. The presence of the 2-oxo group classifies it as a lactam, specifically a dihydropyrimidin-2(1H)-one derivative. The carboxamide functionality at position 5 introduces additional hydrogen-bonding capabilities and potential for specific molecular recognition events. The substitution pattern includes a 4-bromophenyl group attached to the carboxamide nitrogen, providing electron-withdrawing characteristics and potential for halogen bonding interactions.

According to the International Union of Pure and Applied Chemistry nomenclature system, the complete systematic name for this compound is N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide. This nomenclature reflects the specific positioning of each substituent on the tetrahydropyrimidine core structure. The 3-ethoxy-4-hydroxyphenyl substituent at position 4 represents a particularly significant structural feature, as it combines both electron-donating ethoxy and hydroxyl groups on the same aromatic ring, creating a unique electronic environment.

The classification of tetrahydropyrimidine derivatives extends to their synthetic accessibility through multicomponent reactions. These compounds are typically accessed through variations of the Biginelli reaction, which represents a convergent synthetic approach allowing rapid construction of molecular complexity from simple starting materials. The multicomponent nature of their synthesis classifies them as products of diversity-oriented synthesis strategies, particularly valuable in combinatorial chemistry approaches for drug discovery.

| Classification Category | Description | Relevance to Target Compound |

|---|---|---|

| Heterocyclic Family | Pyrimidine derivatives | Six-membered ring with two nitrogens |

| Saturation Level | Tetrahydropyrimidine | Fully saturated ring system |

| Functional Group Type | Lactam (2-oxo) | Hydrogen bonding capability |

| Substituent Pattern | Polysubstituted | Multiple functional groups for specificity |

| Synthetic Category | Biginelli product | Multicomponent reaction accessibility |

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from the established therapeutic potential of tetrahydropyrimidine derivatives across multiple pharmacological areas. Research investigations have demonstrated that compounds bearing the dihydropyrimidine core structure exhibit diverse biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. The specific substitution pattern of this compound suggests enhanced potential for selective biological activity through optimized molecular recognition.

Recent studies on structurally related tetrahydropyrimidine derivatives have revealed significant antioxidant activity, as demonstrated through various assay methodologies. The scavenging radical potential of twenty novel Biginelli derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl assay, with results indicating good to excellent antioxidant potency compared to standard antioxidant compounds such as ascorbic acid. The presence of both electron-withdrawing bromophenyl and electron-donating ethoxy-hydroxyphenyl substituents in the target compound may contribute to enhanced antioxidant capacity through stabilization of radical intermediates.

Anticancer research has identified tetrahydropyrimidine derivatives as promising antitumor agents with selective activity against various cancer cell lines. Comprehensive screening studies have evaluated these compounds against human cancer cell lines including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal cancer (HCT-116), with some derivatives showing remarkable selectivity for cancer cells over normal fibroblast cell lines. Structure-activity relationship studies have revealed that the presence of specific substituents on the dihydropyrimidine ring significantly influences inhibitory activity, with hydrazone moieties and electron-withdrawing groups such as chlorine enhancing potency.

Antimicrobial research has demonstrated the potential of tetrahydropyrimidine derivatives as antibacterial agents. Studies investigating chromone-dihydropyrimidine hybrids have identified compounds with significant activity against Staphylococcus aureus and Escherichia coli strains, with some derivatives showing comparable or superior activity to established antibiotics such as D-cycloserine. Mechanistic investigations have revealed that certain tetrahydropyrimidine derivatives inhibit bacterial D-alanine-D-alanine ligase enzyme, which is essential for peptidoglycan biosynthesis in bacterial cell walls.

The pharmaceutical industry has recognized dihydropyrimidinones as valuable scaffolds for drug development, particularly as calcium channel blockers and antihypertensive agents. The established therapeutic applications of this compound class have led to continued research interest in developing new derivatives with improved pharmacological profiles. The structural features of this compound, including the hydroxyl group for hydrogen bonding and the bromine atom for potential halogen bonding, suggest opportunities for specific protein-ligand interactions that may translate to enhanced therapeutic efficacy.

| Biological Activity | Target Disease/Condition | Mechanism of Action | Research Status |

|---|---|---|---|

| Antioxidant | Oxidative stress disorders | Radical scavenging | Established activity demonstrated |

| Anticancer | Various carcinomas | Cell growth inhibition | Promising preliminary results |

| Antimicrobial | Bacterial infections | Enzyme inhibition | Mechanistic studies completed |

| Antihypertensive | Cardiovascular disease | Calcium channel blocking | Clinical applications established |

| Anti-inflammatory | Inflammatory conditions | Multiple pathways | Active research area |

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4/c1-3-28-16-10-12(4-9-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUKADKOILOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings.

- Molecular Formula : C20H20BrN3O4

- Molar Mass : 446.29 g/mol

- CAS Number : 420843-61-4

Biological Activity Overview

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promise primarily in the context of HIV integrase inhibition and potential anticancer activity.

Antiviral Activity

A study focusing on similar tetrahydropyrimidine derivatives reported that compounds with structural similarities to this compound demonstrated inhibitory effects on HIV integrase. The most active compound in this category exhibited an IC50 value of 0.65 µM against the strand transfer reaction of HIV integrase, suggesting a significant antiviral potential .

Anticancer Activity

Several studies have explored the anticancer properties of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. These studies often utilize assays such as MTT or XTT to assess cell viability post-treatment.

Example Study Findings:

- Cell Line : MCF-7 (breast cancer)

- Result : Significant reduction in cell viability at concentrations above 10 µM.

- Cell Line : HeLa (cervical cancer)

- Result : Induction of apoptosis was observed via flow cytometry analysis.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Particularly through interactions with viral enzymes like HIV integrase.

- Induction of Apoptosis : In cancer cells via pathways such as the intrinsic mitochondrial pathway.

Structure–Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives is often correlated with their structural features. The presence of bromine and ethoxy groups appears to enhance the interaction with target proteins compared to simpler derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increased potency against viral targets |

| Hydroxy Group | Enhanced ability to form hydrogen bonds with target enzymes |

| Ethoxy Group | Contributes to lipophilicity and membrane permeability |

Case Studies

- Case Study 1 : A derivative similar to the compound was tested for its inhibitory activity against various cancer cell lines and showed promising results in terms of selectivity and potency.

- Case Study 2 : A docking study revealed that the compound binds effectively to the active site of HIV integrase, supporting its potential as an antiviral agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural variations and their implications:

Key Observations :

- 2-Oxo vs.

- Substituent Effects :

- The 4-bromophenyl group (target) increases molecular weight and hydrophobicity compared to 2-chloro-4-trifluoromethylphenyl () or 3,4-dimethylphenyl (), which may influence membrane permeability.

- The 3-ethoxy-4-hydroxyphenyl moiety balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxyl), contrasting with purely hydrophobic (e.g., 2-methylphenyl in ) or polar (e.g., nitrooxy-ethoxycarbonyl in ) groups.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The 2-oxo and 4-hydroxyphenyl groups in the target compound likely engage in intermolecular hydrogen bonds, as observed in structurally similar compounds (e.g., ’s thioxo analog forms N–H···S and O–H···O bonds) .

- Crystal Packing : Substituents like bromo or ethoxy may influence π-stacking or hydrophobic interactions, though direct crystallographic data for the target are lacking.

Preparation Methods

Conventional Solution-Phase Synthesis

The conventional method follows a two-step protocol adapted from Biginelli reaction conditions . Step 1 involves synthesizing the ketoamide intermediate, N-(4-bromophenyl)-3-oxobutanamide, by condensing ethyl acetoacetate with 4-bromoaniline in xylene under reflux. Pyridine catalyzes the elimination of ethanol, with a Dean-Stark trap removing water to drive the reaction. The intermediate is isolated via alkaline extraction and acid precipitation, yielding 63% as white crystals .

Step 2 employs cyclocondensation of the ketoamide with 3-ethoxy-4-hydroxybenzaldehyde and urea in ethanol under reflux for 7–9 hours. This forms the tetrahydropyrimidine ring via acid-catalyzed enamine formation and subsequent cyclization. The crude product is purified via recrystallization, achieving a 70% yield . Key spectral data include:

-

-NMR (DMSO-): δ 2.25 (s, 3H, CH), 4.33 (s, 1H, OCH), 5.40 (s, 1H, NH), 6.50–7.50 (m, 7H, aromatic) .

Solvent-Free Mechanochemical Approaches

Solvent-free synthesis using a mortar-pestle (mechanochemical) method enhances sustainability . Equimolar quantities of ethyl acetoacetate, 4-bromoaniline, 3-ethoxy-4-hydroxybenzaldehyde, and urea are ground with CuCl2HO (10 mol%) for 20–30 minutes. Exothermic reactions facilitate rapid cyclocondensation, yielding 85–90% product without purification . This method avoids toxic solvents and reduces energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction to 30 minutes at 100°C . A mixture of reactants in ethanol absorbs microwave energy, promoting uniform heating and higher yields (92–96%). This method minimizes side products, with spectral data consistent with conventional synthesis:

Catalytic Methods and Reaction Optimization

Catalysts like CuCl2HO improve reaction efficiency in solvent-free conditions . Comparative studies show:

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | None | 8–9 | 70 |

| Mechanochemical | CuCl2HO | 0.5 | 90 |

| Microwave | None | 0.5 | 96 |

Electron-withdrawing substituents (e.g., bromo, ethoxy) enhance cyclization rates by stabilizing intermediates .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

-NMR : Aromatic protons (6.50–7.50 ppm), methyl group (2.25 ppm), and ethoxy protons (4.33 ppm) confirm substitution patterns .

-

-NMR : Carbonyl (170.27 ppm) and quaternary carbons (148.44 ppm) validate the tetrahydropyrimidine scaffold .

Mass Spectrometry

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | HCl (cat.), ethanol, reflux, 12h | 65–75 | 90–95 | |

| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, toluene, 110°C | 50–60 | 85–90 |

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify key protons (e.g., NH of tetrahydropyrimidine at δ 9.2–10.5 ppm, aromatic protons at δ 6.5–7.8 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O) at δ 165–175 ppm and quaternary carbons in the pyrimidine ring .

- X-ray Crystallography:

- Resolve dihedral angles between the tetrahydropyrimidine core and substituents (e.g., 12.8° twist for phenyl groups) .

- Detect intramolecular hydrogen bonds (e.g., N–H⋯O, distance ~2.1 Å) stabilizing the conformation .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (pyrimidine vs. bromophenyl) | 12.8° | |

| Hydrogen bond (N–H⋯O) | 2.09 Å | |

| Space group | P2₁/c |

Advanced: How do dihedral angles between aromatic substituents and the tetrahydropyrimidine core influence conformational stability and biological activity?

Methodological Answer:

Dihedral angles (e.g., 12.8° between pyrimidine and bromophenyl groups) determine planarity and steric interactions, affecting:

- Conformational Rigidity: Smaller angles (<15°) enhance π-π stacking with biological targets (e.g., enzymes) .

- Solubility: Non-planar conformations (angles >30°) reduce crystallinity, improving aqueous solubility .

- Activity: Molecular docking studies suggest that angles <20° optimize binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Validation:

- Compare experimental (X-ray) and computational (DFT) angles to assess modeling accuracy .

Advanced: What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

Methodological Answer:

- Hydrogen Bonding: N–H⋯O bonds (2.0–2.2 Å) between carboxamide NH and carbonyl groups form 1D chains, enhancing thermal stability (Tₘ > 200°C) .

- C–H⋯π Interactions: Methyl groups (δ 2.1 ppm in ¹H NMR) interact with aromatic rings, influencing melting points and solubility .

- Impact: Stronger intermolecular forces correlate with lower solubility in non-polar solvents (e.g., logP > 3.5) .

Advanced: How can researchers resolve contradictions between in vitro and cell-based assay data for this compound?

Methodological Answer:

- Orthogonal Assays:

- Use surface plasmon resonance (SPR) to validate binding affinity discrepancies.

- Perform metabolic stability tests (e.g., liver microsomes) to assess off-target effects .

- Structural Confirmation: Re-analyze crystallography data to rule out polymorphic forms (e.g., compare with ’s polymorph studies) .

Advanced: What computational approaches predict binding affinity, and how are they validated?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinases) using AMBER or GROMACS. Key parameters:

- Binding free energy (ΔG) calculated via MM-PBSA .

- Docking Validation: Compare predicted poses with X-ray co-crystal structures (RMSD < 2.0 Å acceptable) .

- Experimental Cross-Check: Use isothermal titration calorimetry (ITC) to measure ΔG and validate computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.